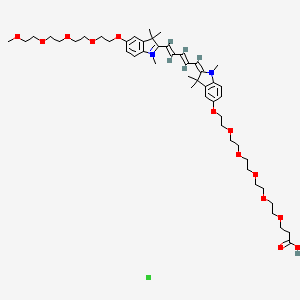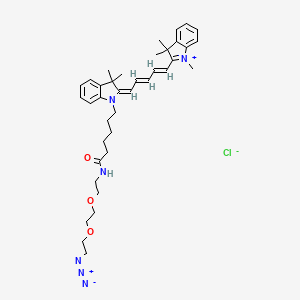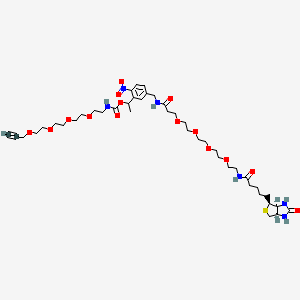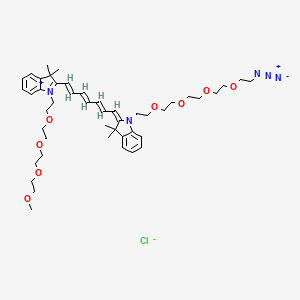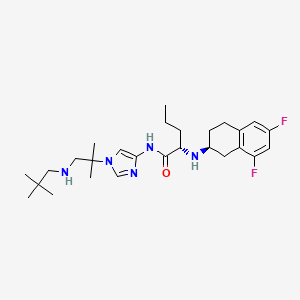
Nirogacestat
Overview
Description
Nirogacestat, marketed under the brand name Ogsiveo, is an anti-cancer medication primarily used for the treatment of desmoid tumors. Desmoid tumors are rare, locally aggressive, and highly recurrent soft-tissue tumors. This compound is a selective gamma-secretase inhibitor that is administered orally. It was approved for medical use in the United States in November 2023 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nirogacestat is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the preparation of a difluorotetrahydronaphthalenylamine intermediate, which is then coupled with an imidazole derivative under specific reaction conditions to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to monitor the consistency and safety of the final product. The production process is designed to be scalable and cost-effective to meet the demands of clinical use .
Chemical Reactions Analysis
Types of Reactions: Nirogacestat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Nirogacestat has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying gamma-secretase inhibition and its effects on cellular processes.
Biology: this compound is employed in research to understand the role of gamma-secretase in cellular signaling pathways, particularly the Notch signaling pathway.
Medicine: The primary application of this compound is in the treatment of desmoid tumors. It is also being investigated for its potential use in treating other types of cancer and diseases involving aberrant Notch signaling.
Industry: this compound is used in the pharmaceutical industry for the development of new therapeutic agents targeting gamma-secretase
Mechanism of Action
Nirogacestat exerts its effects by inhibiting gamma-secretase, a multi-subunit protease complex that cleaves various transmembrane proteins, including Notch and membrane-bound B-cell maturation antigen. By blocking gamma-secretase, this compound prevents the proteolytic activation of the Notch receptor, thereby inhibiting Notch-mediated cell growth. This mechanism is particularly effective in desmoid tumors, which are characterized by aberrant activation of Notch signaling .
Comparison with Similar Compounds
Crenigacestat: Another gamma-secretase inhibitor used in cancer therapy.
Avagacestat: A gamma-secretase inhibitor investigated for the treatment of Alzheimer’s disease.
Semagacestat: A gamma-secretase inhibitor that was studied for Alzheimer’s disease but discontinued due to adverse effects
Uniqueness of Nirogacestat: this compound is unique in its high selectivity and potency as a gamma-secretase inhibitor. It has demonstrated significant clinical benefits in the treatment of desmoid tumors, including improved progression-free survival and objective response rates. Additionally, this compound has a favorable safety profile compared to other gamma-secretase inhibitors, making it a promising therapeutic agent .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCRKLWBYMDAED-REWPJTCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235679 | |
| Record name | PF-03084014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290543-63-3, 865773-15-5 | |
| Record name | Nirogacestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290543633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865773155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nirogacestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-03084014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIROGACESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ62892OFJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
